molecular formula C12H10O6 B1336893 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid CAS No. 773866-17-4

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid

Cat. No. B1336893
CAS RN: 773866-17-4
M. Wt: 250.2 g/mol
InChI Key: QCYGFCYJOHAJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-Dihydroxy-4-methylcoumarin-3-acetic acid” is a compound that contains a total of 29 bonds. There are 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 hydroxyl group, and 2 aromatic .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method has been used as a basis for the synthesis of 7-hydroxy-4-substituted coumarins . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Molecular Structure Analysis

The molecular formula of “7,8-Dihydroxy-4-methylcoumarin-3-acetic acid” is C12H10O6 . The compound has a molecular weight of 250.20 g/mol . The InChI of the compound is InChI=1S/C12H10O6/c1-5-6-2-3-8 (13)10 (16)11 (6)18-12 (17)7 (5)4-9 (14)15/h2-3,13,16H,4H2,1H3, (H,14,15) .


Chemical Reactions Analysis

The synthesis of coumarin derivatives involves various methods and techniques, particularly under green conditions such as using green solvent, catalyst, and other procedures . The Pechmann coumarin synthesis method has been used as a basis for the synthesis of 7-hydroxy-4-substituted coumarins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.20 g/mol . The XLogP3-AA of the compound is 0.6 . The compound has 3 hydrogen bond donor counts and 6 hydrogen bond acceptor counts . The compound has 2 rotatable bond counts . The exact mass of the compound is 250.04773803 g/mol . The monoisotopic mass of the compound is 250.04773803 g/mol . The topological polar surface area of the compound is 104 Ų .

Scientific Research Applications

Fluorescent Probes

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence . This property makes it useful in the development of fluorescent probes, which are used in various fields of scientific research, including biochemistry and cell biology .

Labeling of Biomolecules

This compound is increasingly used to label peptides, nucleotides, and carbohydrates . The labeling of these biomolecules can help in their detection and analysis, which is crucial in many biological and biochemical studies .

Synthesis of Coumarin Derivatives

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be used in the synthesis of coumarin derivatives . Many of these derivatives have been found to exhibit good biological activities, making them valuable in the development of new drugs .

Fluorescent Sensor in Chemical Reactions

It can be used as a fluorescent sensor to monitor the consumption of a boronic acid in a Suzuki cross-coupling reaction . The fluorescence is easily detectable to the naked eye using a standard hand-held long-wave UV lamp (365 nm) .

Biocatalytic Synthesis

Highly regioselective acylation has been observed in 7,8-dihydroxy-4-methylcoumarin (DHMC) by the lipase from Rhizopus oryzae suspended in tetrahydrofuran (THF) at 45 °C using six different acid anhydrides as acylating agents . This biocatalytic synthesis can lead to the formation of important bioactive molecules .

Clinical Medicine

For example, 7-hydroxy-4-methylcoumarin is commonly clinically used as a choleretic drug. It can relax the sphincter of the bile duct and relieve sphincter pain .

Antibacterial and Antioxidant Drug Research

7-Hydroxymethyl carbamate is being studied as a new antibacterial and antioxidant drug .

Anticancer Research

For instance, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase, and it can reverse resistance to some anticancer drugs .

Mechanism of Action

Target of Action

The primary targets of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid are proteins involved in inflammatory responses, such as nitric oxide (NO), prostaglandin E2 (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the body’s response to injury and infection.

Mode of Action

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid interacts with its targets by inducing a dose-dependent downregulation of their expression at the mRNA and protein levels . This interaction results in a decrease in the inflammatory response.

Biochemical Pathways

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid affects the inflammatory pathway. The compound’s interaction with its targets leads to a decrease in the production of inflammatory mediators such as NO and PGE 2 . This, in turn, can lead to downstream effects such as a reduction in inflammation and pain.

Pharmacokinetics

Coumarins are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid would need further investigation.

Result of Action

The molecular and cellular effects of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid’s action include a reduction in the expression of inflammatory proteins and a subsequent decrease in inflammation . This can potentially lead to relief from symptoms associated with inflammatory conditions.

Action Environment

The action, efficacy, and stability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be pH-dependent and environment-sensitive . This suggests that changes in the pH or the microenvironment could potentially affect the compound’s action and efficacy.

properties

IUPAC Name

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGFCYJOHAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroxy-4-methylcoumarin-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
Reactant of Route 2
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
Reactant of Route 3
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
Reactant of Route 4
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
Reactant of Route 5
Reactant of Route 5
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
Reactant of Route 6
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.